molecular formula C24H31NO6 B11014620 trans-4-[({[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid

trans-4-[({[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid

Cat. No.: B11014620
M. Wt: 429.5 g/mol
InChI Key: KQUTXXWSXHOINZ-UHFFFAOYSA-N
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Description

trans-4-[({[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid: is a complex organic compound that belongs to the class of coumarin derivatives. Coumarins are a group of oxygen-containing heterocycles widely found in nature and known for their diverse biological activities . This particular compound features a chromen-2-one core, which is a characteristic structure of coumarins, and is modified with various functional groups that enhance its chemical and biological properties.

Preparation Methods

The synthesis of trans-4-[({[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate . This intermediate is then subjected to further reactions to introduce the butyl, methyl, and other substituents. Industrial production methods often employ green chemistry principles, such as using environmentally friendly solvents and catalysts .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

trans-4-[({[(4-butyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes like DNA gyrase, which is crucial for bacterial replication . The compound’s structure allows it to bind to specific sites on the enzyme, blocking its activity and leading to antimicrobial effects. Additionally, its antioxidant properties help in scavenging free radicals, contributing to its anti-inflammatory effects .

Properties

Molecular Formula

C24H31NO6

Molecular Weight

429.5 g/mol

IUPAC Name

4-[[[2-(4-butyl-8-methyl-2-oxochromen-7-yl)oxyacetyl]amino]methyl]cyclohexane-1-carboxylic acid

InChI

InChI=1S/C24H31NO6/c1-3-4-5-18-12-22(27)31-23-15(2)20(11-10-19(18)23)30-14-21(26)25-13-16-6-8-17(9-7-16)24(28)29/h10-12,16-17H,3-9,13-14H2,1-2H3,(H,25,26)(H,28,29)

InChI Key

KQUTXXWSXHOINZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)NCC3CCC(CC3)C(=O)O

Origin of Product

United States

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